Technical Deep Dive: 2-Azidoacetic Acid in Drug Discovery
Technical Deep Dive: 2-Azidoacetic Acid in Drug Discovery
Topic: Chemical Structure, Properties, and Applications of 2-Azidoacetic Acid Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Engineers.
Executive Summary
2-Azidoacetic acid (
Chemical Architecture & Physical Profile
The stability of organic azides is governed by the ratio of carbon atoms to nitrogen atoms. 2-Azidoacetic acid possesses a critical energetic profile that demands strict adherence to safety limits.[1]
Fundamental Properties
| Property | Value | Technical Note |
| CAS Number | 18523-48-3 | |
| Molecular Formula | ||
| Molecular Weight | 101.06 g/mol | |
| Structure | Resonance stabilized linear azide | |
| Boiling Point | 98-100°C (0.1 mmHg) | Do not distill at atm pressure |
| Melting Point | 13-15°C | Low melting solid/liquid |
| Density | 1.35 g/mL | Denser than water |
| pKa | ~3.8 | Comparable to acetic acid (4.[1][2][3]76) but more acidic due to electron-withdrawing azide |
Energetic Assessment (The "Rule of Six")
Standard safety heuristics for organic azides state that the number of carbon atoms (
-
2-Azidoacetic Acid:
, , . -
Ratio:
. -
Verdict: While technically stable enough for manipulation, it resides on the threshold of stability. It is shock-sensitive in pure form and should never be concentrated to dryness if avoidable, and certainly not on a large scale.
Synthesis & Manufacturing Protocol
Objective: Synthesize 2-azidoacetic acid from 2-bromoacetic acid via nucleophilic substitution (
Reagents & Materials
-
2-Bromoacetic acid (1.0 eq)
-
Sodium azide (
) (1.5 eq) - Toxic, avoid contact with acid. -
Solvent: Water or DMF (Water preferred for safety/workup).
-
Acidification: HCl (conc).[4]
Step-by-Step Methodology
-
Solvation: Dissolve 2-bromoacetic acid (e.g., 10 mmol) in water (10 mL).
-
Why: Water is an excellent heat sink for the exothermic substitution and solvates the ionic azide well.
-
-
Azidation: Slowly add sodium azide (
) at 0°C.-
Control: Maintain temperature < 20°C to prevent thermal runaway.
-
-
Reaction: Stir at Room Temperature (25°C) for 12–24 hours.
-
Validation: Monitor by TLC or HPLC. Disappearance of bromo-starting material indicates completion.
-
-
Workup (Critical Step):
-
Cool to 0°C.
-
Acidify carefully with HCl to pH ~1. Caution: Hydrazoic acid (
) can form if is in excess and solution gets too hot. Keep cold. -
Extract with Diethyl Ether or Ethyl Acetate (
).
-
-
Isolation: Dry organic layer over
.-
STOP POINT: Do not rotary evaporate to complete dryness unless necessary. Store as a concentrated solution if possible. If solid is needed, evaporate solvent at ambient temperature under reduced pressure behind a blast shield.
-
Process Visualization
Figure 1: Synthetic workflow for the conversion of bromoacetic acid to 2-azidoacetic acid via nucleophilic substitution.
Reactivity Profile: Click Chemistry Mechanism
2-Azidoacetic acid is most frequently employed in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regiospecific, yielding 1,4-disubstituted 1,2,3-triazoles.[5]
Mechanistic Insights
The reaction does not proceed via a concerted thermal mechanism (which would require high heat and yield mixed isomers). Instead, it follows a stepwise cycle involving a copper-acetylide intermediate.
-
Coordination: Cu(I) coordinates to the alkyne
-system. -
Deprotonation: Formation of Copper-Acetylide.
-
Ligation: The azide nitrogen (distal) attacks the copper center, forming a metallacycle.
-
Ring Contraction: The ring contracts to form the triazole-copper derivative.
-
Protonation: Release of the triazole product and regeneration of Cu(I).
Reaction Diagram
Figure 2: Catalytic cycle of the CuAAC reaction utilizing 2-azidoacetic acid.
Applications in Drug Discovery[7][8][9][10][11][12]
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a Protein of Interest (POI) ligand. 2-Azidoacetic acid is a "short linker" building block.
-
Workflow:
-
Amide Coupling: React 2-azidoacetic acid with an amine-functionalized E3 ligand (using HATU/DIPEA).
-
Click Reaction: React the resulting azide-E3 ligand with an alkyne-functionalized POI ligand.
-
Result: A rigid, short triazole-containing PROTAC.
-
Bioconjugation Protocol (Standard)
Reagents:
-
Protein/Peptide-Alkyne (100
) -
2-Azidoacetic acid (500
) - (1 mM)
-
THPTA Ligand (2 mM) - Protects biomolecules from oxidative damage.
-
Sodium Ascorbate (5 mM) - Reduces Cu(II) to Cu(I).
Procedure:
-
Mix protein and azide in phosphate buffer (pH 7).
-
Premix
and THPTA. Add to reaction. -
Add Sodium Ascorbate last to initiate.[6]
-
Incubate 1 hour at RT. Desalt to purify.
Safety & Handling (Mandatory)
Hazard: 2-Azidoacetic acid is an energetic material . Storage: Store at -20°C in the dark. Incompatibility:
-
Metals: Do not use metal spatulas (forms heavy metal azides = detonators).[7]
-
Acids: Contact with strong acid releases
(toxic gas). -
Halogenated Solvents: Do not reflux in DCM/Chloroform (potential for di-azido methane formation).
Disposal: Quench excess azide with 10% Sodium Nitrite (
References
-
Synthesis of Azidoacetic Acid in Non-Aqueous Solvents. Vertex AI Search / Blogspot. 8
-
Safe Handling of Azides. University of Pittsburgh, Dept of Environmental Health and Safety.
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. 5
-
Application of PROTACs in target identification and validation. ScienceOpen. 9[1][9][10][11]
-
2-Azidoacetic acid Physical Properties. PubChem. 2
Sources
- 1. CAS 18523-48-3: 2-Azidoacetic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of Azidoacetic Acid in Non-Aqueous Solvents [orgspectroscopyint.blogspot.com]
- 9. scienceopen.com [scienceopen.com]
- 10. scielo.br [scielo.br]
- 11. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
